molecular formula C9H8BrNS B579246 6-Bromo-3,4-dihydroquinoline-2(1H)-thione CAS No. 19205-72-2

6-Bromo-3,4-dihydroquinoline-2(1H)-thione

Cat. No. B579246
CAS RN: 19205-72-2
M. Wt: 242.134
InChI Key: UBSBGKHZXQTNCJ-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydroquinoline-2(1H)-thione belongs to the class of compounds known as quinolines. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

As a quinoline derivative, this compound likely has a bicyclic structure with a benzene ring fused to a pyridine ring. The “6-Bromo” indicates a bromine atom attached at the 6th position of the quinoline structure. The “3,4-dihydro” suggests that the compound is not fully aromatic and has two additional hydrogen atoms at the 3rd and 4th positions. The “2(1H)-thione” indicates a sulfur atom (=S) at the 2nd position .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The presence of the bromine atom might make the compound more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a quinoline derivative, this compound is likely to be aromatic and may have a planar structure. The presence of the bromine atom might increase its molecular weight and polarity .

Future Directions

The study of quinoline derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing 6-Bromo-3,4-dihydroquinoline-2(1H)-thione and studying its potential biological activities .

properties

IUPAC Name

6-bromo-3,4-dihydro-1H-quinoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBGKHZXQTNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=S)NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724853
Record name 6-Bromo-3,4-dihydroquinoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19205-72-2
Record name 6-Bromo-3,4-dihydro-2(1H)-quinolinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19205-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydroquinoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-bromo-3,4-dihydroquinolin-2-(1H)-one (1.00 g, 4.42 mmol) and 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane2,4-disulfide (0.895 g, 2.21 mmol) were suspended in toluene (110 mL) and then heated to 110° C. overnight. The reaction was then cooled to room temperature and concentrated under reduced pressure. Dichloromethane was added, giving a mixture that was filtered to provide the title compound: LCMS m/z 243.95 [M+2+H]+; 1H NMR (500 MHz, DMSO) δ 7.44 (s, 1H), 7.39 (d, J=8.4 Hz, 1H), 7.01 (d, J=8.4 Hz, 1H), 2.92-2.89 (m, 2H), 2.81-2.78 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.895 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-bromo-3,4-dihydroquinolin-2(1H)-one (74-3; 15.0 g, 0.066 mol) in toluene (150 mL) was added Lawesson's reagent (13.4 g, 0.033 mol). Reaction mass was refluxed at 100° C. for 3 h. The reaction mixture was concentrated and directly purified by silica gel column chromatography to obtain title compound. MS (M+2): 243.9.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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